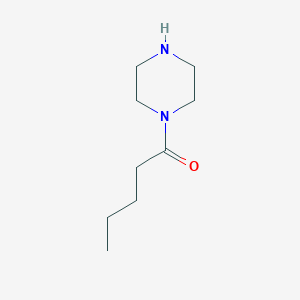
1-(Piperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazin-1-yl)pentan-1-one, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is structurally similar to other cathinones such as methcathinone and mephedrone. The compound has gained popularity in recent years due to its psychoactive properties and has been used in recreational settings. However, the scientific community has also shown interest in the compound due to its potential applications in research.
科学的研究の応用
Anticancer Activity
1-(Piperazin-1-yl)pentan-1-one derivatives have been studied for their potential in anticancer therapy. For example, a heterocyclic compound using 1-(Piperazin-1-yl)pentan-1-one as a starting material showed significant in vitro anti-bone cancer activity against human bone cancer cell lines U2OS, Saos-2, and GC9811. This compound was also investigated for potential antiviral activity through molecular docking studies (Lv et al., 2019).
Synthesis and Characterization
Piperazine derivatives, including those related to 1-(Piperazin-1-yl)pentan-1-one, have been synthesized and characterized for various applications. Studies include the synthesis of related compounds and their characterization using techniques like crystal X-ray diffraction, NMR, and spectroscopy. These studies contribute to the understanding of the structural and chemical properties of such compounds (Murugesan et al., 2021).
Antibacterial and Biofilm Inhibition
Compounds derived from 1-(Piperazin-1-yl)pentan-1-one have shown significant antibacterial efficacy and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent antibacterial effects against strains like E. coli, S. aureus, and S. mutans, as well as biofilm inhibition activities superior to reference drugs (Mekky & Sanad, 2020).
Antioxidant and Cytotoxic Agents
Research on 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which are closely related to 1-(Piperazin-1-yl)pentan-1-one, revealed their effectiveness as potential antioxidant and cytotoxic agents. These compounds demonstrated significant free radical scavenging efficacies and cytotoxic effects against certain cancer cell lines (Mistry et al., 2016).
Molecular Docking and Synthesis
Piperazine-based compounds, including those derived from 1-(Piperazin-1-yl)pentan-1-one, have been studied for their synthesis, characterization, and potential therapeutic applications through molecular docking studies. These studies explore their interactions with biological targets and potential efficacy in various therapeutic areas (Balaraju et al., 2019).
作用機序
Target of Action
1-(Piperazin-1-yl)pentan-1-one primarily targets the central nervous system, specifically interacting with neurotransmitter receptors. This compound is known to affect the dopamine and serotonin transporters, which play crucial roles in mood regulation, reward, and cognition . By targeting these transporters, 1-(Piperazin-1-yl)pentan-1-one can influence the levels of these neurotransmitters in the synaptic cleft.
Mode of Action
1-(Piperazin-1-yl)pentan-1-one acts by inhibiting the reuptake of dopamine and serotonin into presynaptic neurons . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound binds to the transporters, blocking their function and preventing the reabsorption of dopamine and serotonin, leading to prolonged neurotransmitter activity.
Biochemical Pathways
The primary biochemical pathways affected by 1-(Piperazin-1-yl)pentan-1-one involve the dopaminergic and serotonergic systems . By inhibiting the reuptake of dopamine and serotonin, the compound enhances the signaling pathways associated with these neurotransmitters. This can lead to increased activation of downstream signaling cascades, including those involved in mood regulation, reward processing, and cognitive functions.
Pharmacokinetics
The pharmacokinetics of 1-(Piperazin-1-yl)pentan-1-one involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is rapidly absorbed and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties influence the bioavailability and duration of action of 1-(Piperazin-1-yl)pentan-1-one.
Result of Action
The molecular and cellular effects of 1-(Piperazin-1-yl)pentan-1-one include increased neurotransmitter levels in the synaptic cleft, leading to enhanced neurotransmission . This can result in various physiological and psychological effects, such as improved mood, heightened alertness, and increased cognitive function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Piperazin-1-yl)pentan-1-one . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. Additionally, individual differences in metabolism and genetic factors can influence the compound’s efficacy and safety profile.
: Source
特性
IUPAC Name |
1-piperazin-1-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEMDFCFHXKSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)
![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

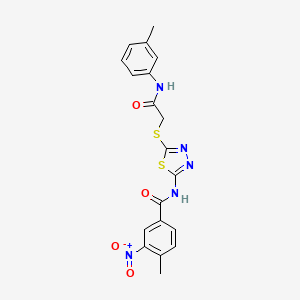
![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)
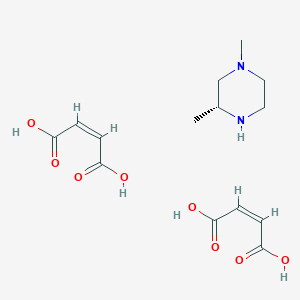
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)
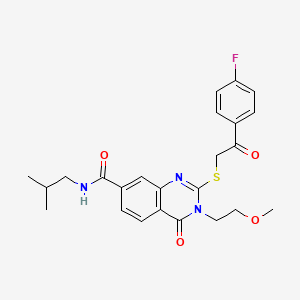
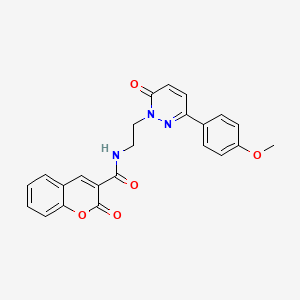
![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2613138.png)
![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)